molecular formula C21H19ClFNO B15153009 1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine

1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine

Cat. No.: B15153009
M. Wt: 355.8 g/mol
InChI Key: DNNKWHPEEPIPOO-UHFFFAOYSA-N
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Description

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic compound characterized by the presence of benzyl, chlorophenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with the halogenated aromatic compound.
  • Final amination step to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H19ClFNO

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C21H19ClFNO/c22-20-12-18(14-24-13-16-6-9-19(23)10-7-16)8-11-21(20)25-15-17-4-2-1-3-5-17/h1-12,24H,13-15H2

InChI Key

DNNKWHPEEPIPOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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